molecular formula C8H10N4 B2606259 2-Ethyl[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 1340799-24-7

2-Ethyl[1,2,4]triazolo[1,5-a]pyridin-8-amine

Cat. No. B2606259
CAS RN: 1340799-24-7
M. Wt: 162.196
InChI Key: VQWYALOTSKCBBD-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidines are a class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .


Synthesis Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine .


Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold presents four different families of isomers . Among them, the [1,2,4]triazolo[1,5-a]pyrimidine isomer is the most studied .


Chemical Reactions Analysis

The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anti-Inflammatory Activity: ETAP derivatives have shown promising anti-inflammatory properties. Incorporating a 1,2,4-triazolo[1,5-a]pyrimidine moiety into compounds based on ursolic acid (UA) led to unexpected improvements in anti-inflammatory activity .

Anticancer Potential: 1,2,4-triazolo[1,5-a]pyrimidine derivatives have garnered attention as potent anticancer agents. They act on various targets, including tubulin, LSD1, and CDK2. For instance, 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine effectively inhibits cancer cell proliferation .

Material Sciences

Beyond medicine, 1,2,4-triazolo[1,5-a]pyridines have applications in material sciences. Researchers explore their use in various materials, such as coatings, sensors, and catalysts .

Future Directions

While specific future directions for “2-Ethyl[1,2,4]triazolo[1,5-a]pyridin-8-amine” are not available, the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds continues to be an active area of research due to their promising biological activities .

properties

IUPAC Name

2-ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-2-7-10-8-6(9)4-3-5-12(8)11-7/h3-5H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWYALOTSKCBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CC=C(C2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine

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